Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

Vue d'ensemble

Description

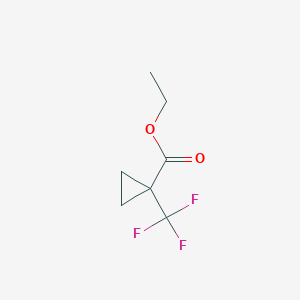

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is an organic compound with the molecular formula C7H9F3O2. It is a colorless to light yellow liquid that is highly soluble in organic solvents such as ethanol, diethyl ether, and acetone . This compound is notable for its trifluoromethyl group attached to a cyclopropane ring, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

The synthesis of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate typically involves the reaction of ethyl diazoacetate with trifluoromethyl-substituted silyl enol ether. This reaction proceeds via a cyclopropanation mechanism, where the diazo compound reacts with the silyl enol ether to form the cyclopropane ring . The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained efficiently.

Analyse Des Réactions Chimiques

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Cycloaddition: The compound can undergo [3+2] cycloaddition reactions with isonitriles to form pyrroles and pyrrolines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has the molecular formula and features a cyclopropane ring with a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity and reactivity in chemical reactions.

Synthetic Applications

ETCC serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including:

- Cyclopropanation Reactions : ETCC can participate in cyclopropanation reactions to form more complex cyclic compounds.

- Functionalization : The trifluoromethyl group can be replaced or modified through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

- Ring Expansion : ETCC can undergo ring-opening reactions leading to larger cyclic structures or linear compounds.

Table 1: Synthetic Transformations of ETCC

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Cyclopropanation | ETCC + alkene (R) + catalyst | Cyclopropane derivatives |

| Nucleophilic Substitution | ETCC + nucleophile (e.g., amine) + base | Amides or thioamides |

| Ring Expansion | ETCC + ring-opening agent | Larger cyclic or open-chain compounds |

Biological Applications

The biological significance of ETCC is primarily attributed to its potential as an enzyme inhibitor and therapeutic agent. Research has indicated that:

- Enzyme Inhibition : ETCC may inhibit specific enzymes involved in metabolic pathways, showing promise for drug development against various diseases.

- Anticancer Activity : Preliminary studies suggest that compounds derived from ETCC exhibit anticancer properties, making them candidates for further investigation in oncology.

Case Study: Anticancer Activity

In a study published by researchers at Kyushu University, derivatives of ETCC were tested against cancer cell lines. The results indicated that certain modifications to the trifluoromethyl group enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .

Material Science Applications

ETCC is also explored in materials science for its potential use in developing advanced materials with specific properties:

- Thermal Stability : The trifluoromethyl group contributes to high thermal stability, making ETCC suitable for applications in high-temperature environments.

- Chemical Resistance : Materials incorporating ETCC show improved resistance to chemical degradation, beneficial for coatings and protective materials.

Mécanisme D'action

The mechanism by which ethyl 1-(trifluoromethyl)cyclopropanecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate can be compared with other trifluoromethyl-substituted compounds, such as:

Ethyl 1-trifluoromethyl-2-(trimethylsilyloxy)cyclopropanecarboxylate: This compound has a similar structure but includes a trimethylsilyloxy group, which can influence its reactivity and applications.

1-Substituted 3,3,3-trifluoropropenes: These compounds undergo similar cycloaddition reactions and are used in the synthesis of heterocycles like pyrroles and pyrrolines.

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which significantly influences its chemical reactivity and biological properties. The molecular formula is , and it possesses a cyclopropane moiety that is known for its strain and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Corey-Chaykovsky Reaction : This method involves the use of sulfur ylide to facilitate the formation of cyclopropanes from alkenes.

- Simmons-Smith Reaction : A classic reaction where zinc-catalyzed cyclopropanation occurs, allowing for the introduction of the trifluoromethyl group under mild conditions .

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent. Key findings include:

- Anti-inflammatory Properties : Some derivatives of cyclopropanecarboxylates have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This compound may exhibit similar effects, potentially providing a basis for developing anti-inflammatory drugs .

- Antitumor Activity : Research indicates that compounds with similar structural features can inhibit tumor cell proliferation. For instance, studies on related compounds demonstrated significant antiproliferative effects at concentrations that were substantially higher than those required for COX inhibition, suggesting a complex mechanism of action beyond simple enzyme inhibition .

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Potential COX-1/COX-2 inhibition | |

| Antitumor | Inhibition of tumor cell proliferation | |

| Cytotoxicity | Higher concentrations required for effective action |

Case Studies

Several case studies have explored the effects of similar compounds on human cell lines:

- Human Ovarian Carcinoma Cells : Compounds similar to this compound were tested on OVCAR-3 cells, showing that while they inhibited COX-1 activity effectively, their antiproliferative effects required much higher concentrations, indicating that their mechanisms may involve pathways independent of COX inhibition .

- Hepatocyte Studies : Investigations into human hepatocytes revealed that certain structural analogues exhibited different levels of cytotoxicity compared to rodent models, emphasizing the need for careful consideration when extrapolating animal data to human relevance .

Propriétés

IUPAC Name |

ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNRIQDQYMPZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566709 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139229-57-5 | |

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.